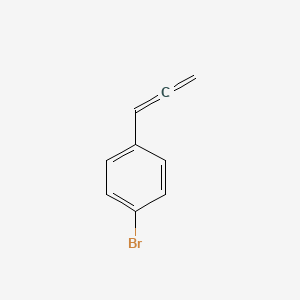
Benzene, 1-bromo-4-(1,2-propadienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-bromo-4-(1,2-propadienyl)-: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromine atom and a propadienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of Benzene: The preparation of benzene, 1-bromo-4-(1,2-propadienyl)- typically starts with the bromination of benzene.
Industrial Production Methods: Industrial production of benzene, 1-bromo-4-(1,2-propadienyl)- follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Electrophilic Aromatic Substitution: Benzene, 1-bromo-4-(1,2-propadienyl)- can undergo electrophilic aromatic substitution reactions, where the bromine atom or the propadienyl group can be replaced by other electrophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products Formed:
Substitution Products: Depending on the electrophile used, various substituted benzene derivatives can be formed.
Oxidized and Reduced Products: Oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Benzene, 1-bromo-4-(1,2-propadienyl)- is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is studied for its potential use in the development of new pharmaceuticals due to its unique structural properties.
Industry:
Mecanismo De Acción
The mechanism of action of benzene, 1-bromo-4-(1,2-propadienyl)- involves its interaction with various molecular targets. The bromine atom and the propadienyl group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can then interact with other molecules, leading to various chemical transformations .
Comparación Con Compuestos Similares
- Benzene, 1-bromo-4-ethyl-
- Benzene, 1-bromo-4-phenoxy-
- Benzene, 1-bromo-4-(2-phenylethyl)-
Comparison:
- Structural Differences: While these compounds share the bromine-substituted benzene ring, the nature of the substituent groups varies. The propadienyl group in benzene, 1-bromo-4-(1,2-propadienyl)- imparts unique reactivity compared to the ethyl, phenoxy, or phenylethyl groups .
- Reactivity: The presence of the propadienyl group can lead to different chemical behaviors, making benzene, 1-bromo-4-(1,2-propadienyl)- distinct in its reactivity and applications .
Propiedades
Número CAS |
91028-07-8 |
|---|---|
Fórmula molecular |
C9H7Br |
Peso molecular |
195.06 g/mol |
InChI |
InChI=1S/C9H7Br/c1-2-3-8-4-6-9(10)7-5-8/h3-7H,1H2 |
Clave InChI |
MUFNRHXRAHGZPW-UHFFFAOYSA-N |
SMILES canónico |
C=C=CC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


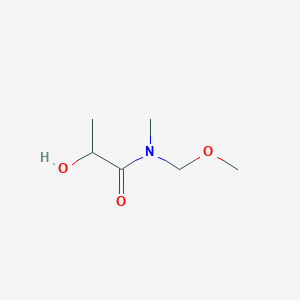
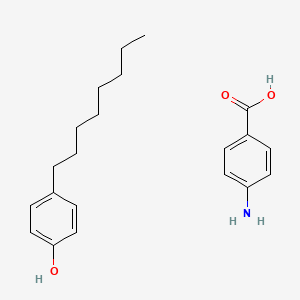
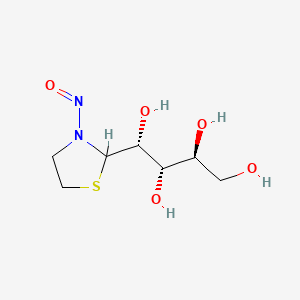

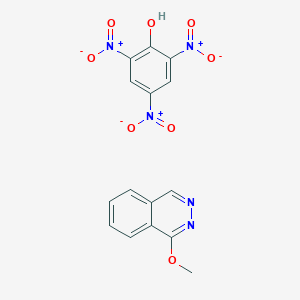
![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)
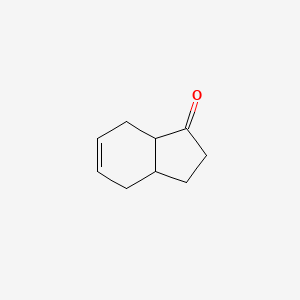
![2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14356173.png)
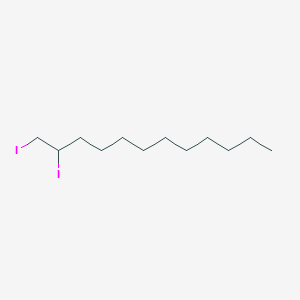
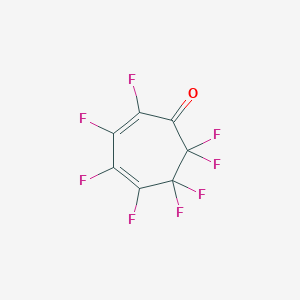
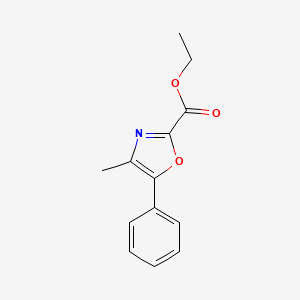
![N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14356193.png)
![2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine](/img/structure/B14356202.png)
![5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14356208.png)
